molecular formula C17H14N2O2S B13984777 (5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone

(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone

Cat. No.: B13984777
M. Wt: 310.4 g/mol
InChI Key: XQQXVNMSJZNQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone is a heterocyclic compound that features both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone typically involves the following steps:

    Formation of the Benzyloxy Pyridine Intermediate: This step involves the reaction of pyridine with benzyl alcohol under acidic conditions to form the benzyloxy pyridine intermediate.

    Formation of the Methylthiazole Intermediate: This step involves the reaction of thiazole with methyl iodide under basic conditions to form the methylthiazole intermediate.

    Coupling Reaction: The final step involves the coupling of the benzyloxy pyridine intermediate with the methylthiazole intermediate under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5-(Benzyloxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone: Unique due to its specific combination of pyridine and thiazole rings.

    (5-(Methoxy)pyridin-3-yl)(5-methylthiazol-2-yl)methanone: Similar structure but with a methoxy group instead of a benzyloxy group.

    (5-(Benzyloxy)pyridin-3-yl)(5-ethylthiazol-2-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(5-methyl-1,3-thiazol-2-yl)-(5-phenylmethoxypyridin-3-yl)methanone

InChI

InChI=1S/C17H14N2O2S/c1-12-8-19-17(22-12)16(20)14-7-15(10-18-9-14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

XQQXVNMSJZNQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(=O)C2=CC(=CN=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.